molecular formula C19H23N3O4S2 B4680160 N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE

Cat. No.: B4680160
M. Wt: 421.5 g/mol
InChI Key: CEQSYEXQKCKPKU-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methylpyrazol-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-21-13-16(12-20-21)14-22(28(23,24)19-5-4-10-27-19)9-8-15-6-7-17(25-2)18(11-15)26-3/h4-7,10-13H,8-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQSYEXQKCKPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, including the formation of the phenethylamine, pyrazole, and thiophenesulfonamide moieties. Common synthetic routes may include:

    Formation of Phenethylamine: This can be achieved through the reduction of the corresponding nitro compound or via reductive amination.

    Synthesis of Pyrazole: Pyrazoles can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The final step involves coupling the phenethylamine and pyrazole with the thiophenesulfonamide under specific conditions, such as the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor for pain and inflammation.

Uniqueness

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE

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